REACTION_CXSMILES
|
[NH2:1][C:2]1[C:13]([C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:12][C:5]2[C:6]([CH3:11])([CH3:10])[C:7](=[O:9])[O:8][C:4]=2[CH:3]=1.[CH3:18][CH:19]1[O:23][CH2:22][CH2:21][CH2:20]1.C(P1(=O)OP(CCC)(=O)OP(CCC)(=O)O1)CC.[N:42]1[CH:47]=[CH:46][CH:45]=C[CH:43]=1.[C:48](=O)(OC)[O:49]C1C=C([N+]([O-])=O)C(C(C)(C)C)=CC=1Br>O>[C:14]([C:13]1[C:2]([NH:1][C:48]([C:18]2[C:19](=[O:23])[C:20]3[C:47](=[CH:46][CH:45]=[CH:22][CH:21]=3)[NH:42][CH:43]=2)=[O:49])=[CH:3][C:4]2[O:8][C:7](=[O:9])[C:6]([CH3:11])([CH3:10])[C:5]=2[CH:12]=1)([CH3:17])([CH3:16])[CH3:15]
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Name
|
compound 26
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Quantity
|
2.926 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
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NC1=CC2=C(C(C(O2)=O)(C)C)C=C1C(C)(C)C
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Name
|
|
Quantity
|
35.99 mL
|
Type
|
reactant
|
Smiles
|
CC1CCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(CC)P1(OP(OP(O1)(=O)CCC)(=O)CCC)=O
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Name
|
|
Quantity
|
13.36 g
|
Type
|
reactant
|
Smiles
|
CC1CCCO1
|
Name
|
|
Quantity
|
2.496 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the resulting slurry was stirred for two hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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the suspension heated at 47.5° C.±5° C. for 18 h
|
Duration
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18 h
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Type
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CUSTOM
|
Details
|
The layers were split
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Type
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WASH
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Details
|
the organic layer was washed with 10 wt % citric acid solution (30 ml), water (30 ml) and twice with NaHCO3 (20 ml)
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Type
|
WASH
|
Details
|
The organic layer was washed with brine (50 ml)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in MTBE (100 ml)
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Type
|
ADDITION
|
Details
|
hexane (200 ml) was added as an anti-solvent
|
Type
|
CUSTOM
|
Details
|
A solid precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
the cake was washed with hexane
|
Type
|
CUSTOM
|
Details
|
The resulting product was dried in a vacuum oven at 55° C. with nitrogen
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=CC2=C(C(C(O2)=O)(C)C)C1)NC(=O)C1=CNC2=CC=CC=C2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |